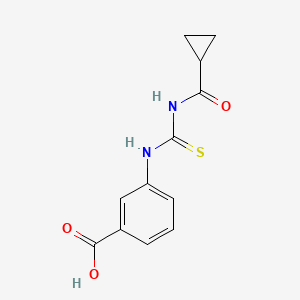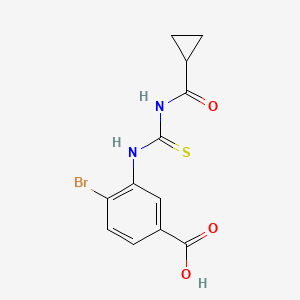![molecular formula C21H18FN3O5 B7432636 N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide](/img/structure/B7432636.png)
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide involves the inhibition of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide are still being studied. However, it has been found to have a low toxicity profile, which makes it a promising candidate for further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide is its unique mechanism of action, which makes it a promising candidate for further investigation. Additionally, it has a low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of this compound is that it is relatively new, and there is still much that is not known about its biochemical and physiological effects.
Zukünftige Richtungen
There are many potential future directions for the study of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide. One area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on the development of more potent analogs of this compound, which could have even greater inhibitory activity against HDACs. Additionally, the use of this compound in combination with other drugs could be investigated, as it may have synergistic effects when used in combination with other compounds.
Synthesemethoden
The synthesis of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide involves the reaction of 3-carbamoyl-4-fluoroaniline with furan-2-yl-(4-methoxyphenyl)methanol in the presence of oxalyl chloride and dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide has been studied for its potential applications in scientific research. Specifically, it has been investigated for its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-29-14-7-4-12(5-8-14)18(17-3-2-10-30-17)25-21(28)20(27)24-13-6-9-16(22)15(11-13)19(23)26/h2-11,18H,1H3,(H2,23,26)(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWOIIGNIVZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CO2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)

![N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide](/img/structure/B7432579.png)

![3-[2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432601.png)
![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)
![3-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432614.png)
![N'-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N'-(2-hydroxyethyl)-N-methyl-N-[2-(N-methyl-4-sulfamoylanilino)ethyl]oxamide](/img/structure/B7432619.png)
![(2S)-N-(4-hydroxyphenyl)-N'-methyl-2-[(1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanediamide](/img/structure/B7432635.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-methyl-1-phenyl-N-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432644.png)
![3-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432650.png)
![5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide](/img/structure/B7432657.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)
![2-(azepan-1-yl)-N-[4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432677.png)